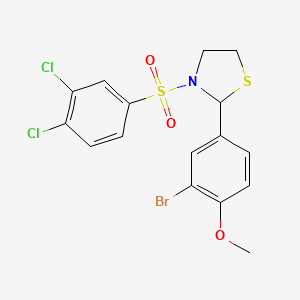

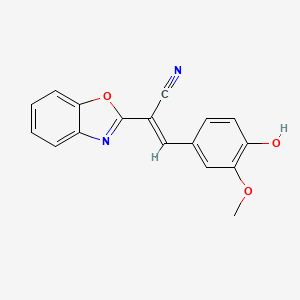

(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BMH-21 and has been extensively studied for its biological properties.

Applications De Recherche Scientifique

Fluorescent Probes and pH Sensing Benzoxazole derivatives have been explored for their application as fluorescent probes. Tanaka et al. (2001) found that certain benzoxazole compounds, including those with methoxyphenyl groups, can function as fluorescent probes for sensing magnesium and zinc cations. These compounds exhibit sensitivity to pH changes, with fluorescence enhancement under basic conditions (Tanaka et al., 2001).

Photochemical Reactions The photochemical properties of benzoxazole derivatives have been extensively studied. Ohshima et al. (2007) investigated 2-(2-hydroxy-3-methoxyphenyl)benzoxazole and its analogues, revealing unique excited-state properties and fluorescence behaviors. These findings are important for understanding the photochemical applications of benzoxazole compounds (Ohshima et al., 2007).

Synthesis of Novel Compounds Research into benzoxazole compounds has led to the synthesis of new chemical structures with potential applications. For example, the synthesis of 2-(methoxyimino)benzen-1-ones and their reaction with phosphoranes to yield benzoxazine and benzoxazole derivatives, as explored by Nicolaides et al. (2001), demonstrates the versatility of benzoxazole-based chemistry (Nicolaides et al., 2001).

Biological and Pharmaceutical Applications Benzoxazole derivatives have been investigated for their biological and pharmaceutical applications. A study by Cobb et al. (1998) on benzoxazol-2-ylmethylamino compounds revealed their potential as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists, indicating their relevance in antidiabetic activity and type 2 diabetes treatment (Cobb et al., 1998).

Luminescent Materials and Bioimaging The development of fluorescent nanofibers and microcrystals from benzoxazole derivatives shows their potential in luminescent material applications. Ghodbane et al. (2012) demonstrated how minor chemical modifications in benzoxazole compounds can lead to strong blue light emission in solid state, making them suitable for use in fluorescent nanomaterials and potentially in bioimaging applications (Ghodbane et al., 2012).

DNA Research and Tautomerization Studies Benzoxazole compounds have also been used in DNA research. For instance, Dupradeau et al. (2005) used HBO, a benzoxazole derivative, as a model base pair to study solvation and tautomerization within DNA grooves, providing insights into DNA structure and function (Dupradeau et al., 2005).

Propriétés

IUPAC Name |

(E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c1-21-16-9-11(6-7-14(16)20)8-12(10-18)17-19-13-4-2-3-5-15(13)22-17/h2-9,20H,1H3/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUYXGHZLAQHCO-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-isopropylacetamide](/img/structure/B2884887.png)

![methyl 6-chloro-2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2884891.png)

![8-chloro-1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2884895.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2884896.png)

![2-oxo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2884899.png)

![N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884903.png)